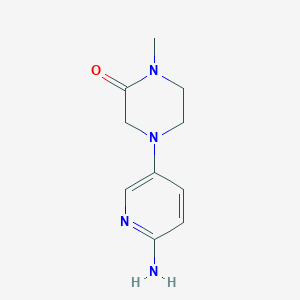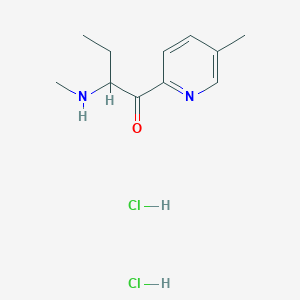
4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one is a chemical compound that features a piperazine ring substituted with an aminopyridine group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-nitropyridine and piperazine.
Nucleophilic Substitution: 5-bromo-2-nitropyridine reacts with piperazine in the presence of a base to form 1-(6-nitropyridin-3-yl)piperazine.
Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation with palladium on carbon as the catalyst.
N-Methylation: The piperazine ring is methylated using methyl iodide to yield the final product
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Nucleophilic Substitution: Conducted in a mixed solvent system of alcohol and water with an acid catalyst.
Catalytic Hydrogenation: Performed under controlled conditions to ensure high yield and purity.
N-Methylation: Achieved using methyl iodide or other suitable methylating agents.
化学反应分析
Types of Reactions
4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives
科学研究应用
4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one is utilized in various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: Used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Employed in the development of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors in the central nervous system.
Pathways Involved: The compound modulates neurotransmitter pathways, influencing synaptic transmission and neuronal activity
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. Its methyl group on the piperazine ring enhances its lipophilicity and membrane permeability, making it a valuable scaffold in drug design .
属性
分子式 |
C10H14N4O |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
4-(6-aminopyridin-3-yl)-1-methylpiperazin-2-one |
InChI |
InChI=1S/C10H14N4O/c1-13-4-5-14(7-10(13)15)8-2-3-9(11)12-6-8/h2-3,6H,4-5,7H2,1H3,(H2,11,12) |
InChI 键 |
LFEWFEWBXIEGGJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1=O)C2=CN=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)

![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)




![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)
![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)


![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)

![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)
